molecular formula C10H8O3 B13333403 2H-chromene-8-carboxylic acid

2H-chromene-8-carboxylic acid

Cat. No.: B13333403
M. Wt: 176.17 g/mol
InChI Key: KESNYCKCLIGEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromene-8-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of salicylaldehydes with malononitrile in the presence of a base, such as piperidine, under reflux conditions . Another approach involves the use of substituted resorcinols and 2-benzylidene malononitriles, catalyzed by green catalysts like nitrophenylboronic acid .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable cyclization reactions. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-chromene-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-chromene-8-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-chromene-3-carboxylic acid
  • 4H-chromene-3-carboxylic acid
  • Coumarin derivatives

Uniqueness

2H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, it exhibits unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H8O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2,(H,11,12)

InChI Key

KESNYCKCLIGEBX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C(=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.